N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide
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Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H14N2O3 and its molecular weight is 318.332. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been studied for their immunosuppressive activity .
Mode of Action
The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to similar compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which is potentially relevant to this compound, involves the transmetalation of organoboron reagents
Pharmacokinetics
The stability of similar compounds towards protodeboronation is discussed, with n-coordinated boronates being generally more stable than their corresponding boronic acids .
Result of Action
Similar compounds have been found to have immunosuppressive activity , suggesting that this compound may also have effects on immune response.
Action Environment
The stability of similar compounds towards protodeboronation is discussed, with n-coordinated boronates being generally more stable than their corresponding boronic acids . This suggests that the stability of this compound may be influenced by its chemical environment.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(18-11-14-4-1-2-5-16(14)24-18)21-12-13-7-8-20-15(10-13)17-6-3-9-23-17/h1-11H,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOSVIISGSFONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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